

Technical Guide: 1-(Bromomethyl)-4-fluoronaphthalene

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Compound of Interest

Compound Name: 1-(Bromomethyl)-4-fluoronaphthalene

Cat. No.: B1338010

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CAS Number: 6905-05-1

Introduction

This technical guide provides a comprehensive overview of **1-(bromomethyl)-4-fluoronaphthalene**, a halogenated aromatic hydrocarbon of interest to researchers in organic synthesis, medicinal chemistry, and materials science. Due to its reactive bromomethyl group, this compound serves as a versatile intermediate for the introduction of the 4-fluoro-1-naphthylmethyl moiety into a variety of molecular scaffolds. This guide summarizes the available data on its synthesis, properties, and potential applications, with a focus on providing practical information for laboratory professionals.

Chemical Properties and Data

Quantitative data for **1-(bromomethyl)-4-fluoronaphthalene** is not extensively reported in publicly available literature, indicating it may be a specialized or novel reagent. However, the following information has been compiled from available sources.

Property	Value	Source
CAS Number	6905-05-1	[1] [2] [3] [4]
Molecular Formula	C ₁₁ H ₈ BrF	[5]
Molecular Weight	239.09 g/mol	
Elemental Analysis	C, 55.21%; H, 3.37% (Calculated) C, 55.51%; H, 3.32% (Found)	
Physical Appearance	Not specified (likely a solid)	
Solubility	Expected to be soluble in common organic solvents.	
Melting Point	No data available	[3]
Boiling Point	No data available	[3]
Density	No data available	[3]

Synthesis

The synthesis of **1-(bromomethyl)-4-fluoronaphthalene** can be achieved via the radical bromination of 1-fluoro-4-methylnaphthalene. A general and reliable method for this type of transformation is the Wohl-Ziegler bromination, which utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator.

Synthetic Workflow

Synthetic Pathway for 1-(Bromomethyl)-4-fluoronaphthalene

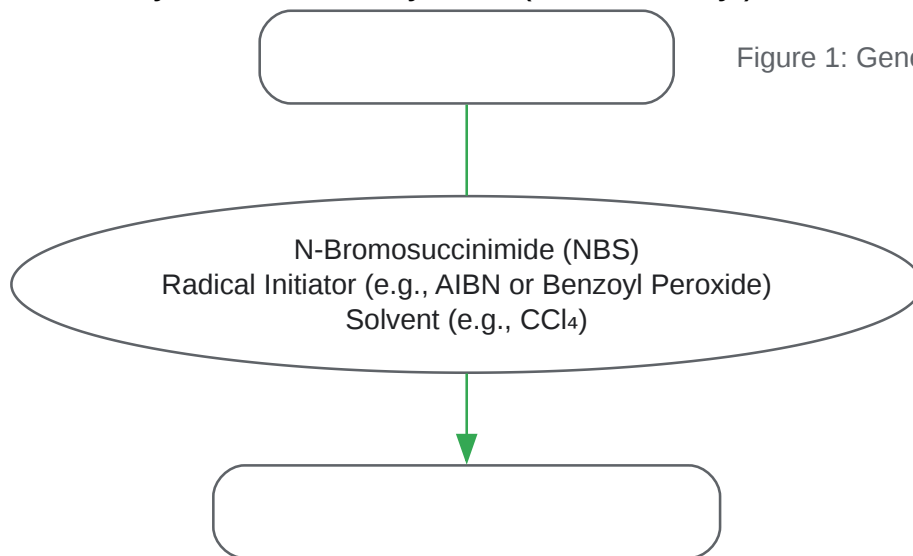


Figure 1: General synthetic scheme.

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Caption: Figure 1: General synthetic scheme.

Experimental Protocol: Synthesis of 1-(Bromomethyl)-4-fluoronaphthalene

The following is a generalized experimental protocol based on the established synthesis of similar bromomethylnaphthalene derivatives^[6]. Researchers should adapt this procedure based on their specific laboratory conditions and safety protocols.

Materials:

- 1-Fluoro-4-methylnaphthalene
- N-Bromosuccinimide (NBS), recrystallized
- A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide
- Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent
- Inert gas (e.g., Argon or Nitrogen)

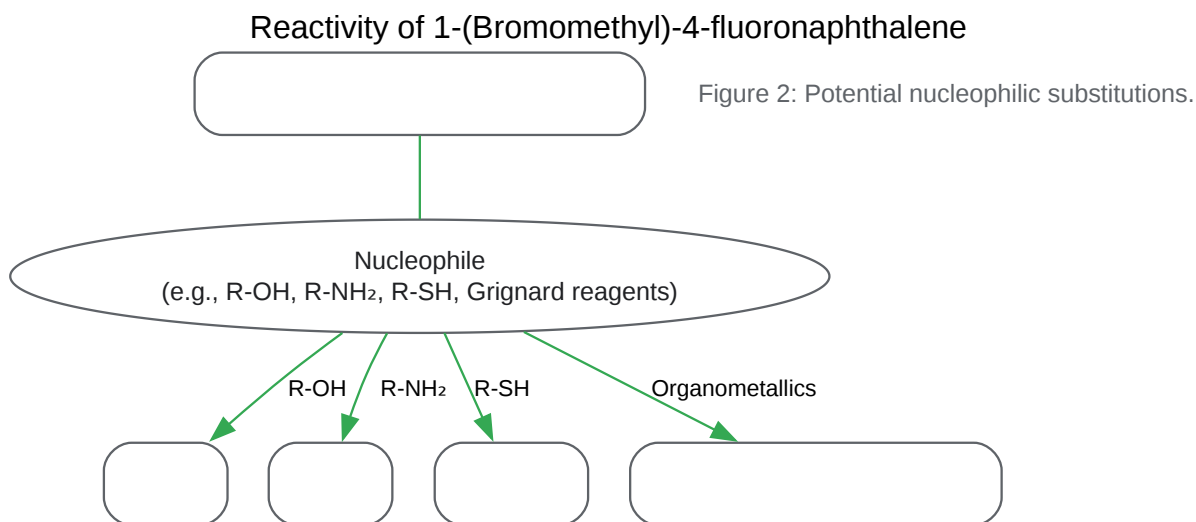
Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-fluoro-4-methylnaphthalene in anhydrous carbon tetrachloride under an inert atmosphere.
- Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of the radical initiator to the solution.
- Heat the reaction mixture to reflux. The reaction can be monitored by the disappearance of the denser NBS and the appearance of succinimide, which will float on the surface of the solvent[6].
- After the reaction is complete (typically a few hours), cool the mixture to room temperature.
- Filter the mixture to remove the succinimide by-product and wash the solid with a small amount of cold carbon tetrachloride.
- Combine the filtrates and remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield **1-(bromomethyl)-4-fluoronaphthalene**.

Reactivity and Potential Applications

The primary utility of **1-(bromomethyl)-4-fluoronaphthalene** in organic synthesis stems from its reactivity as an alkylating agent. The bromomethyl group is an excellent leaving group in nucleophilic substitution reactions. This allows for the facile introduction of the 4-fluoro-1-naphthylmethyl group into various molecules.

Potential Reactions and Logical Relationships



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Caption: Figure 2: Potential nucleophilic substitutions.

This reactivity makes **1-(bromomethyl)-4-fluoronaphthalene** a valuable building block for:

- **Drug Development:** The naphthalene core is a privileged scaffold in medicinal chemistry, and fluorination can enhance metabolic stability and binding affinity[7]. This reagent allows for the incorporation of a fluorinated naphthalene moiety into potential therapeutic agents.
- **Materials Science:** Naphthalene-based structures are of interest for the development of organic electronic materials. The ability to functionalize this core structure is key to tuning the electronic and photophysical properties of new materials.
- **Organic Synthesis:** As a versatile intermediate, it can be used in the synthesis of complex molecular architectures where the 4-fluoro-1-naphthylmethyl group is a key structural component.

Biological Activity

There is currently no specific information in the scientific literature regarding the biological activity of **1-(bromomethyl)-4-fluoronaphthalene**. However, halogenated naphthalene derivatives have been reported to exhibit a range of biological activities, including antimicrobial

and anticancer properties[7][8]. The introduction of a fluorine atom can significantly modulate the biological profile of a molecule. Therefore, derivatives of **1-(bromomethyl)-4-fluoronaphthalene** may be of interest for biological screening.

Safety Information

A comprehensive safety data sheet is not widely available. As with all brominated organic compounds, **1-(bromomethyl)-4-fluoronaphthalene** should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

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